

# The Structure-Activity Relationship of GSK1940029: A Stearoyl-CoA Desaturase Inhibitor

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## Compound of Interest

Compound Name: GSK1940029

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## Abstract

**GSK1940029** is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids.[1][2][3][4] This technical guide delves into the available information regarding the structure-activity relationship (SAR) of **GSK1940029**, its mechanism of action, and the experimental protocols utilized in its evaluation. While specific, comprehensive SAR data for **GSK1940029** and its analogs are not extensively available in the public domain, this document synthesizes the existing knowledge from patent literature and clinical studies to provide a foundational understanding for researchers in the field. **GSK1940029** has been investigated as a topical treatment for acne, leveraging its ability to modulate lipid production in sebaceous glands.[5][6]

## Introduction to Stearoyl-CoA Desaturase (SCD) and its Role in Disease

Stearoyl-CoA desaturase (SCD) is a key lipogenic enzyme that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid precursors, stearoyl-CoA and palmitoyl-CoA, respectively. The activity of SCD is crucial for various physiological processes, including membrane fluidity, lipid signaling, and the formation of triglycerides and cholesterol esters.

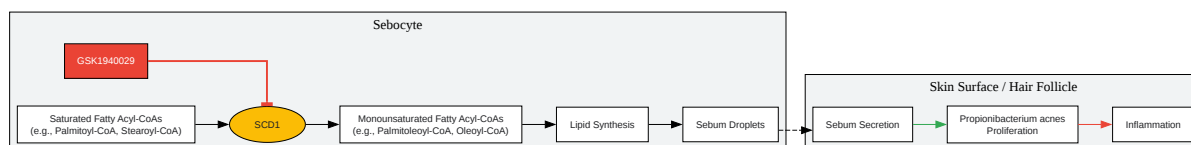
Elevated SCD activity has been implicated in a range of pathological conditions, including metabolic syndrome, nonalcoholic fatty liver disease, cancer, and skin disorders like acne.[5] In the context of acne, SCD-1, an isoform of SCD, is highly expressed in sebaceous glands. Its activity leads to the production of sebum components that are essential for the development of acne, including the promotion of *Propionibacterium acnes* growth and subsequent inflammation.[5] Therefore, the inhibition of SCD-1 presents a promising therapeutic strategy for the management of acne and other related skin disorders.

## GSK1940029: A Novel SCD Inhibitor

**GSK1940029** has been identified as a potent inhibitor of SCD, originating from patent WO/2009060053 A1 as compound example 16.[1][2][3] Its development has primarily focused on a topical formulation to minimize systemic exposure and potential side effects associated with SCD inhibition.[5][6]

## Mechanism of Action

**GSK1940029** exerts its therapeutic effect by directly inhibiting the enzymatic activity of SCD-1. This inhibition leads to a reduction in the synthesis of MUFAs within sebaceous glands. The decrease in MUFA levels alters the composition of sebum, making it a less favorable environment for the proliferation of *P. acnes*. This, in turn, is expected to reduce inflammation and the formation of acne lesions. Preclinical studies in mice have demonstrated that topical application of **GSK1940029** gel resulted in atrophy of the sebaceous glands, further supporting its mechanism of action.[5]



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**Figure 1:** Simplified signaling pathway of SCD1 inhibition by **GSK1940029** in sebocytes.

## Structure-Activity Relationship (SAR) of **GSK1940029**

Detailed, publicly available SAR studies that systematically explore the chemical space around **GSK1940029** are limited. The primary source of information is the patent literature, which often protects a broad chemical scaffold without disclosing the specific activity of each synthesized analog. However, based on the known structure of **GSK1940029** and general principles of medicinal chemistry, a hypothetical SAR can be inferred.

Note: The following table is a template. Specific quantitative data for analogs of **GSK1940029** are not publicly available.

Compound/Anal og	R1 Group	R2 Group	SCD-1 Inhibition (IC50, nM)	Notes
GSK1940029	-	-	[Data not publicly available]	Lead compound
Analog 1	[Modification]	[Modification]	[Data not publicly available]	[Hypothetical effect, e.g., Increased potency]
Analog 2	[Modification]	[Modification]	[Data not publicly available]	[Hypothetical effect, e.g., Decreased potency]
Analog 3	[Modification]	[Modification]	[Data not publicly available]	[Hypothetical effect, e.g., Improved selectivity]

## Experimental Protocols

The evaluation of **GSK1940029** has involved a series of in vitro and in vivo experiments, as well as clinical trials. Below are summaries of key experimental methodologies.

## In Vivo Pharmacokinetic Analysis

Pharmacokinetic parameters of **GSK1940029** were assessed in a Phase 1 clinical trial involving topical application.[\[5\]](#)[\[6\]](#)

- **Sample Collection:** Plasma samples were collected from healthy adult subjects at various time points following topical application of **GSK1940029** gel.
- **Sample Preparation:** **GSK1940029** was extracted from human plasma (250 µL) using a double liquid-liquid extraction method with methyl tert-butyl ether. An isotopically labeled internal standard ([<sup>13</sup>C<sub>7</sub>]-**GSK1940029**) was used for quantification.[\[5\]](#)
- **Analytical Method:** The concentrations of **GSK1940029** in plasma were determined using a validated ultra-high-performance liquid chromatography-high-resolution mass spectroscopy (UHPLC-HRMS) method.[\[5\]](#)
- **Quantification Range:** The analytical methods were validated over concentration ranges of 10 to 5000 pg/mL and 1 to 500 pg/mL.[\[5\]](#)

**Figure 2:** General experimental workflow for the evaluation of an SCD1 inhibitor like **GSK1940029**.

## Dermal Irritation and Sensitization Studies

Preclinical safety and tolerability were assessed in animal models.[\[5\]](#)

- **Irritation Potential:** The irritation potential of **GSK1940029** gel (up to 2% concentration) and the gel vehicle was evaluated in rabbits.[\[5\]](#)
- **Sensitization Potential:** Contact sensitization potential was assessed in mice.[\[5\]](#)
- **Results:** **GSK1940029** gel was found to be non-irritating and not a contact sensitizer in these studies.[\[5\]](#)

## Clinical Development and Findings

**GSK1940029** has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics as a topical treatment.[5][6]

- Study Design: Two interdependent, parallel studies were conducted in healthy adults. Study 1 assessed the irritation potential, while Study 2 investigated the safety, tolerability, and pharmacokinetics after single and repeated doses under occluded and non-occluded conditions.[5][6]
- Key Findings:
  - Topical applications of **GSK1940029** (0.1% to 1%) were well-tolerated.[6]
  - Systemic exposure to **GSK1940029** was low and increased proportionally with the surface area of application.[6]
  - Occluding the application area led to higher systemic exposure.[6]
  - **GSK1940029** was not a primary or cumulative irritant after 2 and 21 days of dosing.[5][6]

## Conclusion

**GSK1940029** is a promising SCD-1 inhibitor that has demonstrated a favorable safety and tolerability profile in early clinical development for the topical treatment of acne. Its mechanism of action, centered on the reduction of MUFA synthesis in sebaceous glands, is well-supported by preclinical data. While detailed structure-activity relationship data for **GSK1940029** and its analogs are not publicly available, the foundational knowledge of its biological target and its clinical performance provides a strong basis for further research and development in the field of dermatology and beyond. Future work may focus on the synthesis and evaluation of novel analogs with optimized potency, selectivity, and pharmacokinetic properties.

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